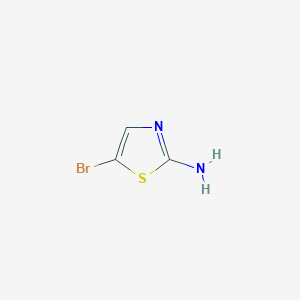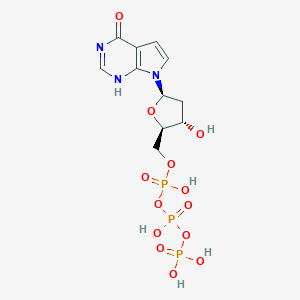
7-Deaza-2'-deoxyinosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Deaza-2'-deoxyinosine triphosphate (7-ddITP) is a modified nucleoside triphosphate that has gained significant attention in the field of molecular biology and biochemistry. This modified nucleotide has unique properties that make it an attractive tool for various applications, including DNA sequencing, polymerase chain reaction (PCR), and other molecular biology techniques.
Mécanisme D'action
The mechanism of action of 7-Deaza-2'-deoxyinosine triphosphate involves its incorporation into the growing DNA strand during DNA synthesis. Once incorporated, it functions as a reversible terminator, which prevents further extension of the DNA strand. This property is essential for accurate DNA sequencing and other molecular biology techniques.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Deaza-2'-deoxyinosine triphosphate are not well understood. However, studies have shown that it can inhibit the activity of DNA polymerase and other enzymes involved in DNA synthesis. It has also been shown to induce DNA damage and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Deaza-2'-deoxyinosine triphosphate in lab experiments is its ability to improve the accuracy and sensitivity of DNA sequencing and other molecular biology techniques. It also allows for the selective incorporation of the modified nucleotide into the growing DNA strand, which can be useful for various applications. However, one of the limitations of using 7-Deaza-2'-deoxyinosine triphosphate is its high cost compared to other nucleotides.
Orientations Futures
There are several future directions for 7-Deaza-2'-deoxyinosine triphosphate research, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its role in DNA repair and replication. Additionally, further studies are needed to understand the biochemical and physiological effects of 7-Deaza-2'-deoxyinosine triphosphate and its potential applications in various fields of research.
Conclusion
In conclusion, 7-Deaza-2'-deoxyinosine triphosphate is a modified nucleoside triphosphate that has several scientific research applications, including DNA sequencing, PCR, and other molecular biology techniques. Its unique properties make it an attractive tool for various applications, and its potential as an anticancer agent and its role in DNA repair and replication are areas of future research. However, its high cost compared to other nucleotides is a limitation that needs to be addressed.
Méthodes De Synthèse
7-Deaza-2'-deoxyinosine triphosphate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. The most commonly used method for synthesizing 7-Deaza-2'-deoxyinosine triphosphate is chemical synthesis, which involves the use of various reagents and solvents to produce the desired product.
Applications De Recherche Scientifique
7-Deaza-2'-deoxyinosine triphosphate has several scientific research applications, including DNA sequencing, PCR, and other molecular biology techniques. In DNA sequencing, 7-Deaza-2'-deoxyinosine triphosphate is used as a reversible terminator, which allows for the accurate detection of nucleotide incorporation during the sequencing process. In PCR, 7-Deaza-2'-deoxyinosine triphosphate is used as a substrate for DNA polymerase, which allows for the selective incorporation of the modified nucleotide into the growing DNA strand.
Propriétés
Numéro CAS |
136120-28-0 |
|---|---|
Nom du produit |
7-Deaza-2'-deoxyinosine triphosphate |
Formule moléculaire |
C11H16N3O13P3 |
Poids moléculaire |
491.18 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N3O13P3/c15-7-3-9(14-2-1-6-10(14)12-5-13-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,15H,3-4H2,(H,20,21)(H,22,23)(H,12,13,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
Clé InChI |
QLCZUJVRPNFETQ-DJLDLDEBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
7-deaza-2'-deoxyinosine triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




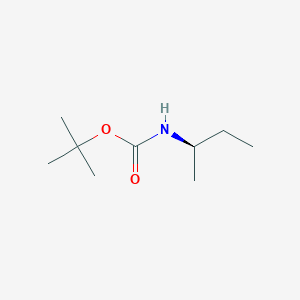
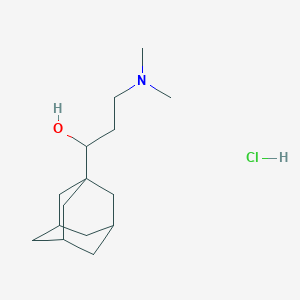
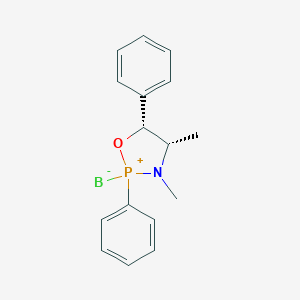



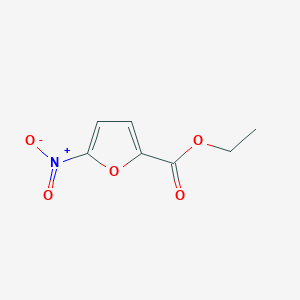
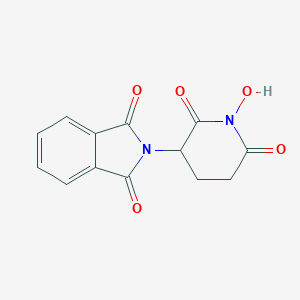
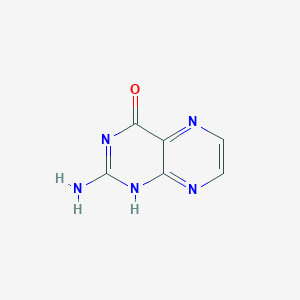


![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
